7-Fluoro-6-nitroquinazolin-4(3H)-one

Synthetic Efficiency Process Chemistry Yield Optimization

Essential intermediate for EGFR/Raf kinase inhibitors with synergistic 7-fluoro/6-nitro reactivity. The 6-nitro group enables reduction to amino functionality critical for pharmacophore assembly (77.7% yield in Afatinib-related synthesis). Designated Afatinib Impurity 33, supplied with ≥98% purity and full characterization data for regulatory-compliant analytical method validation. High-resolution crystal structure data available for docking/QM studies.

Molecular Formula C8H4FN3O3
Molecular Weight 209.13 g/mol
CAS No. 162012-69-3
Cat. No. B045354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-nitroquinazolin-4(3H)-one
CAS162012-69-3
Synonyms7-Fluoro-4-hydroxy-6-nitroquinazoline;  7-Fluoro-6-nitro-3H-quinazolin-4-one; 
Molecular FormulaC8H4FN3O3
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)NC=NC2=O
InChIInChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
InChIKeyVTUAEMSZEIGQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3): A Key Intermediary in Kinase Inhibitor Synthesis


7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3) is a synthetic heterocyclic compound belonging to the quinazoline family, characterized by a 7-fluoro and 6-nitro substitution pattern on the quinazolin-4(3H)-one core. It serves as a crucial intermediate in the synthesis of various multi-targeted kinase inhibitors, notably those targeting the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase [1], and is a documented intermediate in the production of the FDA-approved drug Afatinib (as Afatinib Impurity 33) .

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3): Understanding the Risks of Substitution


Substituting 7-Fluoro-6-nitroquinazolin-4(3H)-one with a close analog, such as 7-Fluoroquinazolin-4(3H)-one or 6-nitroquinazolin-4(3H)-one, is inadvisable due to their fundamentally different reactivity and application profiles. The target compound's dual 7-fluoro and 6-nitro groups are not merely additive but are synergistic [1]. The 6-nitro group is essential for subsequent reduction to an amino group, a critical step for building kinase inhibitor pharmacophores [2], while the 7-fluoro atom influences both reactivity and the biological activity of downstream products [3]. An analog lacking either group will fail in the synthetic pathway for which this compound is specifically designed, leading to incorrect downstream intermediates and a loss of target specificity or potency in the final kinase inhibitor [3].

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3): Direct Evidence for Differentiated Procurement


7-Fluoro-6-nitroquinazolin-4(3H)-one: Direct Comparative Synthetic Yield Data

In a direct head-to-head comparison of synthetic routes to a key afatinib intermediate, using 7-Fluoro-6-nitroquinazolin-4(3H)-one as the starting material achieved a significantly higher yield than using 7-fluoroquinazolin-4(3H)-one followed by nitration. The one-pot synthesis using the target compound yielded 77.7% of the desired product (VII) after reduction and functionalization [1].

Synthetic Efficiency Process Chemistry Yield Optimization

7-Fluoro-6-nitroquinazolin-4(3H)-one: Defined Purity Specifications for Regulated Workflows

Commercially, 7-Fluoro-6-nitroquinazolin-4(3H)-one is consistently supplied with high and verified purity, specifically >98.0% as determined by HPLC and titration analysis [1]. This is a critical procurement specification for its use as a reference standard or intermediate. In contrast, the analogous 7-fluoroquinazolin-4(3H)-one is not consistently offered with the same level of analytical characterization, nor is it designated as a pharmacopeial impurity reference standard.

Quality Control Analytical Chemistry Pharmaceutical Impurity

7-Fluoro-6-nitroquinazolin-4(3H)-one: Crystallographic Confirmation of Structural Integrity

The crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one has been definitively solved and refined to a high degree of accuracy (R factor = 0.050) [1], providing unambiguous proof of its molecular geometry and intermolecular interactions. This level of structural characterization is not available for many of its close analogs, such as 7-fluoroquinazolin-4(3H)-one or 6-nitroquinazolin-4(3H)-one, which lack a published, high-quality single-crystal X-ray diffraction analysis in the literature.

Crystallography Structural Biology Solid-State Chemistry

7-Fluoro-6-nitroquinazolin-4(3H)-one: Validated NMR and MS Spectroscopic Fingerprint

The compound possesses a fully assigned and peer-reviewed 1H NMR and MS fingerprint, providing unambiguous identity confirmation for quality control and regulatory compliance. The published data includes specific chemical shifts and coupling patterns in CDCl3 and the [M+H]+ ion [1]. This data is essential for its role as a certified reference standard (Afatinib Impurity 33). In contrast, such a complete and verified spectral dataset is not readily available for many alternative intermediates like 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Spectroscopy Analytical Chemistry Compound Identification

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3): High-Value Application Scenarios for Informed Procurement


Key Intermediate for Multi-Targeted Kinase Inhibitor Synthesis

Procurement of 7-Fluoro-6-nitroquinazolin-4(3H)-one is essential for R&D and process chemistry groups engaged in the synthesis of EGFR and Raf kinase inhibitors. The 6-nitro group is a masked amino functionality, allowing for high-yielding, sequential derivatization to build complex pharmacophores [1], as demonstrated by a 77.7% yield in the synthesis of an advanced Afatinib-related intermediate [2].

Certified Reference Standard for Afatinib Impurity Profiling

As a designated Afatinib Impurity 33, this compound is a mandatory procurement item for analytical development and quality control (QC) laboratories working on Afatinib drug substance and drug product. Its >98.0% purity specification, confirmed by HPLC and titration , and its documented spectroscopic and crystallographic data [3] meet regulatory guidelines for method validation and batch release testing.

Computational Chemistry and Structure-Based Drug Design

The availability of a high-resolution crystal structure for 7-Fluoro-6-nitroquinazolin-4(3H)-one [3] makes it a valuable procurement choice for computational chemistry and structural biology groups. The precise three-dimensional coordinates enable accurate molecular docking, pharmacophore modeling, and QSAR studies for kinase inhibitor discovery programs, providing a level of structural insight unavailable with uncharacterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-nitroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.